

A Comparative Analysis of Benzofuran Derivatives as Potent Antitubercular Agents

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Compound of Interest

Compound Name: *Antitubercular agent-15*

Cat. No.: *B12418517*

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The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery and development of novel therapeutic agents. Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant activity against *Mycobacterium tuberculosis*. This guide provides a comparative analysis of the performance of several key benzofuran derivatives, supported by experimental data, to aid researchers in the field of antitubercular drug development. While a specific "**Antitubercular agent-15**" was not identifiable in publicly available literature, this guide focuses on a selection of well-characterized and potent benzofuran-based compounds.

Data Presentation: A Comparative Look at Efficacy and Safety

The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected benzofuran derivatives against the H37Rv strain of *Mycobacterium tuberculosis* and the VERO cell line, respectively. The Selectivity Index (SI), a crucial parameter for preliminary safety assessment, is also presented.

Table 1: Antitubercular Activity of Benzofuran Derivatives against *M. tuberculosis* H37Rv

| Compound Class | Specific Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|--|---|--|
| Benzofuro[2,3-b]quinolines | 11-methoxybenzofuro[2,3-b]quinoline (4) | <0.20[1][2] |
| 11-methylamino-benzofuro[2,3-b]quinoline (9) | <0.20[1][2] | |
| 11-dimethylaminobenzofuro[2,3-b]quinoline (14) | <0.20[1][2] | |
| Piperazine-Benzofuran Hybrids | Compound 4a | 0.78 |
| Compound 4c | 0.78 | |
| Compound 4j | 0.78 | |
| 3,4-Fused Tricyclic Benzofurans | Compound 29 | 0.0156-0.0313[3] |
| Compound 30 | 0.0156-0.0313[3] | |

Table 2: Cytotoxicity and Selectivity Index of Benzofuran Derivatives

| Compound Class | Specific Derivative | IC50 against VERO cells (µg/mL) | Selectivity Index (SI = IC50/MIC) |
|--|---|---------------------------------|-----------------------------------|
| Benzofuro[2,3-b]quinolines | 11-methoxybenzofuro[2,3-b]quinoline (4) | 11.77[1][2] | >58.85[1][2] |
| 11-methylamino-benzofuro[2,3-b]quinoline (9) | 5.55[1][2] | >27.75[1][2] | |
| 11-dimethylaminobenzofuro[2,3-b]quinoline (14) | >30.00[1][2] | >150[1][2] | |
| 3,4-Fused Tricyclic Benzofurans | Compound 29 | >100[3] | >3200-6400 |
| Compound 30 | >100[3] | >3200-6400 | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against *Mycobacterium tuberculosis*.

- **Preparation of Mycobacterial Inoculum:** *M. tuberculosis* H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to a final concentration of approximately 5×10^5 CFU/mL.
- **Drug Dilution:** Test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of desired concentrations.

- **Inoculation and Incubation:** 100 μ L of the diluted mycobacterial inoculum is added to each well containing the test compound. The plates are sealed and incubated at 37°C for 5-7 days.^[4]
- **Addition of Alamar Blue:** After the incubation period, 20 μ L of Alamar Blue solution (resazurin) and 12.5 μ L of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.^[4]
- **Reading Results:** A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.^{[4][5]}

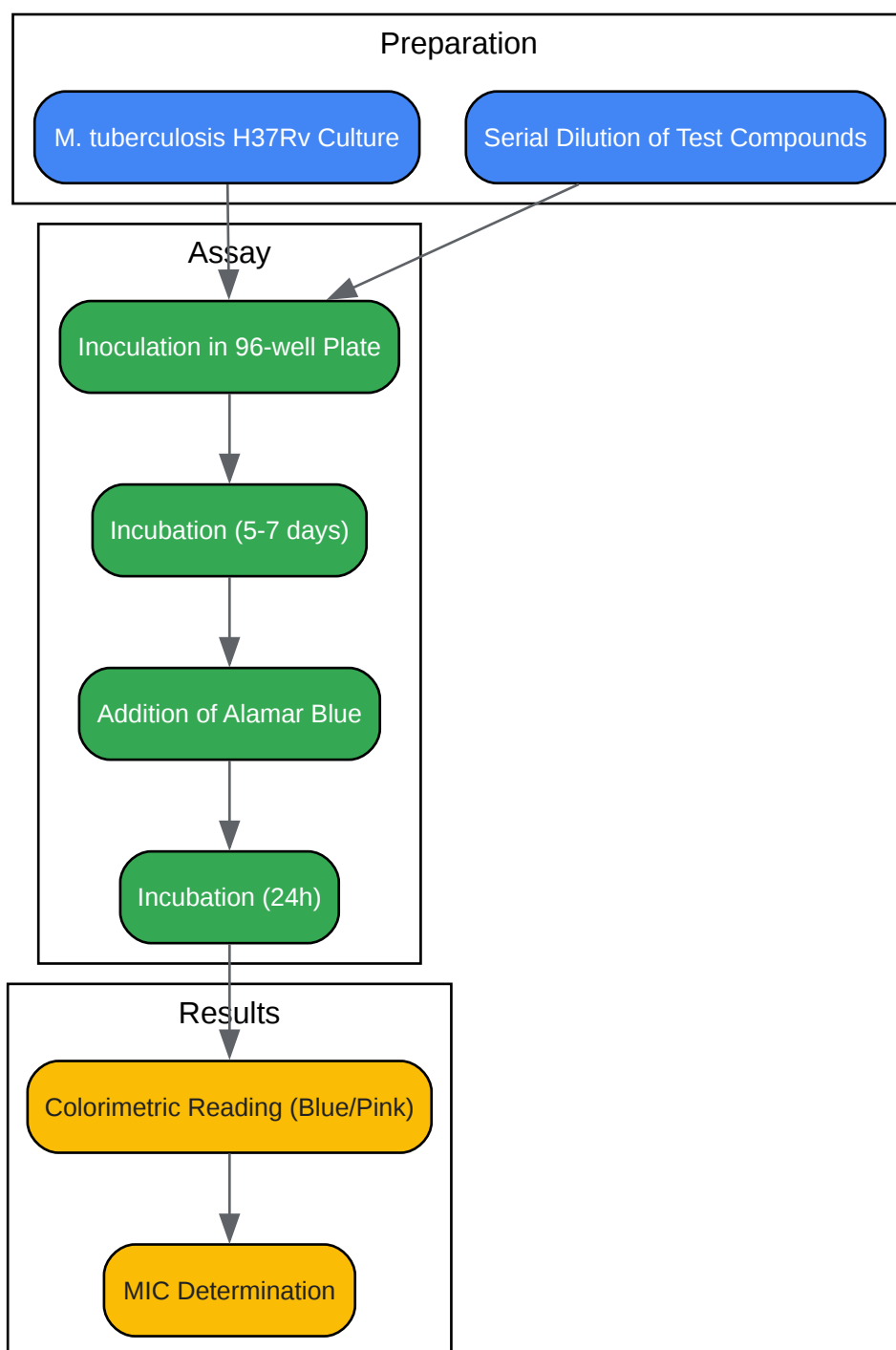
Cytotoxicity Assay using VERO Cells (MTT Assay)

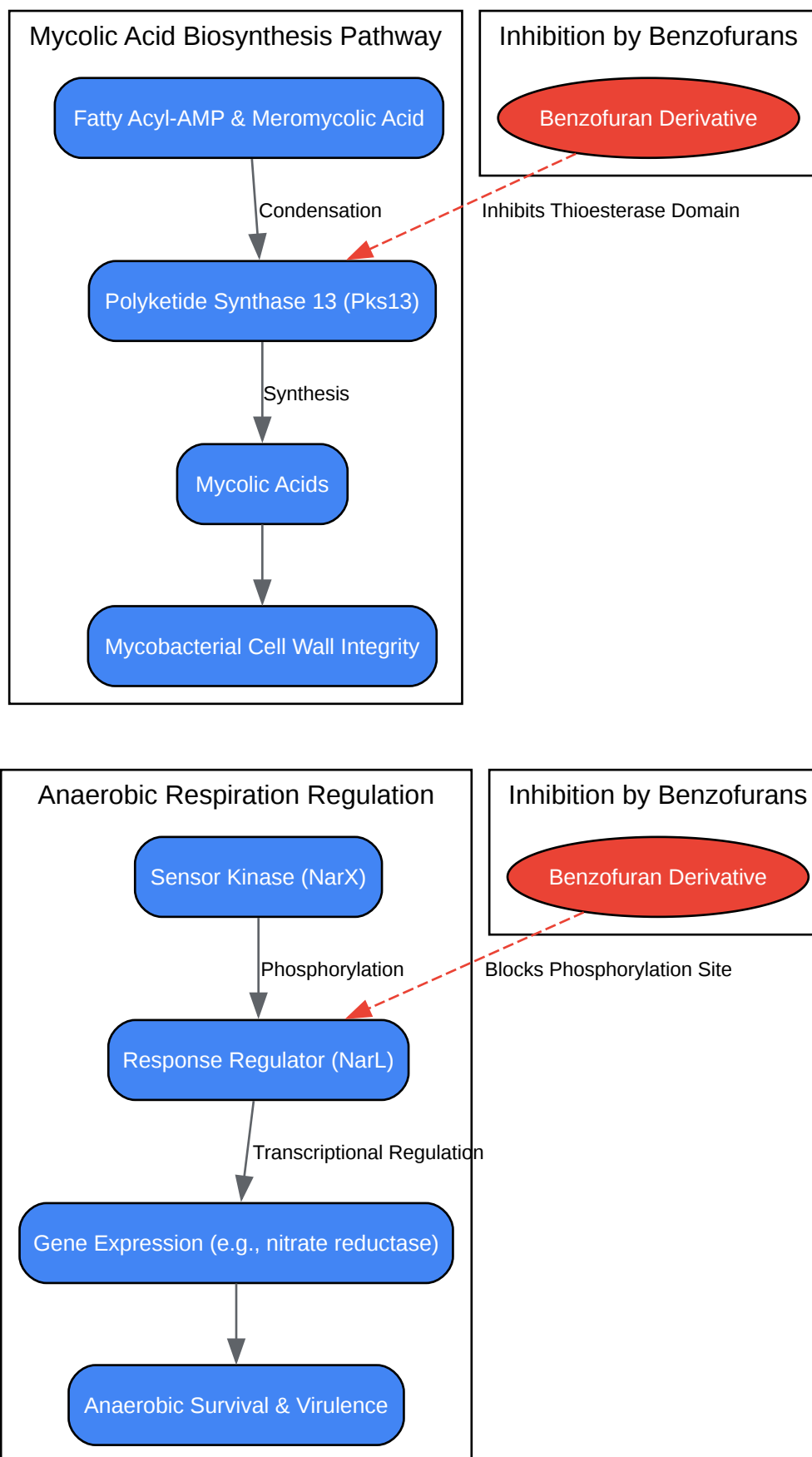
This assay assesses the in vitro cytotoxicity of compounds on a mammalian cell line, providing a measure of their potential toxicity to host cells.

- **Cell Culture:** VERO cells (an African green monkey kidney epithelial cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Cell Seeding:** Cells are seeded into a 96-well plate at a density of 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Exposure:** The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.^[6]
- **Formazan Solubilization:** The medium is removed, and 100 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.^[6]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and proposed mechanisms of action for antitubercular benzofurans.





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